Avermectin B1A

Catalog No.
S621521
CAS No.
65195-55-3
M.F
C48H72O14
M. Wt
873.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avermectin B1A

CAS Number

65195-55-3

Product Name

Avermectin B1A

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C48H72O14

Molecular Weight

873.1 g/mol

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Synonyms

5-O-Demethyl-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran] Avermectin A1a Deriv.;

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Avermectin B1a: An Introduction

Avermectin B1a is a macrocyclic lactone, a natural product derived from the soil bacterium Streptomyces avermitilis []. It is one of the major components of the avermectin mixture, along with avermectin B1b, which together form the drug ivermectin [].

While the most well-known application of avermectin B1a is in veterinary medicine and pest control, it has also gained scientific research interest for its potential applications in various fields, including:

Antiparasitic Applications

The primary area of scientific research on avermectin B1a focuses on its antiparasitic properties. Studies have investigated its effectiveness against a broad spectrum of parasitic worms, including nematodes, cestodes, and trematodes, in various animal models. These studies aim to understand the mechanisms of action of avermectin B1a against these parasites and explore its potential for developing new antiparasitic drugs, particularly against drug-resistant parasites [].

Antitumor Potential

Recent research has explored the potential antitumor effects of avermectin B1a. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon, breast, and lung cancer cells [, ]. These studies suggest that avermectin B1a may disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells, offering a potential avenue for developing novel cancer therapies [].

Avermectin B1A is a macrolide antibiotic that belongs to a class of compounds known for their antiparasitic properties. It is produced by the fermentation of the bacterium Streptomyces avermitilis and is primarily used in veterinary medicine and agriculture as an anthelmintic and insecticide. Avermectin B1A is characterized by its complex structure, which includes a glycosylated disaccharide moiety known as l-oleandrosyl, contributing to its biological activity. The molecular formula of Avermectin B1A is C47H70O14C_{47}H_{70}O_{14} with a molecular weight of approximately 859.1 g/mol .

Avermectin B1a acts as a potent antiparasitic agent by selectively binding to glutamate-gated chloride channels in the nervous system of nematodes (roundworms) []. This disrupts their nerve impulses, leading to paralysis and death of the parasite []. Research also suggests Avermectin B1a may have anti-cancer properties by promoting the stability of microtubules within cancer cells, ultimately leading to cell death. More research is needed to fully understand this potential application.

Physical and Chemical Properties

  • Melting Point: 155 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like methanol and chloroform []
  • Stability: Sensitive to light and degradation can occur under UV radiation []
, including biotransformation processes such as demethylation and hydroxylation. In vivo studies have shown that it can be metabolized into several metabolites through these reactions, which can affect its pharmacokinetics and biological activity . The compound's stability and reactivity are influenced by its macrolide structure, which can lead to degradation under certain conditions, such as thermal decomposition .

The primary mechanism of action of Avermectin B1A involves the stimulation of gamma-aminobutyric acid (GABA) release from nerve endings, acting as a GABA agonist. This interaction enhances the binding of GABA to its postsynaptic receptors, leading to paralysis and death in susceptible parasites . The compound exhibits potent activity against a range of nematodes and arthropods, making it effective for controlling parasitic infections in livestock and agricultural pests.

The synthesis of Avermectin B1A has been explored through various methods, including total synthesis approaches that aim to construct the compound from simpler precursors. Recent advancements have focused on stereoselective techniques to achieve the desired stereochemistry in the compound's structure. For instance, one efficient total synthesis utilized indirect strategies to control critical double bond positions and stereochemistry . Additionally, enzymatic methods leveraging polyketide synthases from Streptomyces avermitilis have been employed to produce Avermectin B1A naturally through fermentation processes .

Avermectin B1A is widely used in veterinary medicine as an antiparasitic agent for treating infections caused by nematodes and ectoparasites in livestock. It is also employed in agriculture as an insecticide to protect crops from pests. Its effectiveness against a broad spectrum of parasites has made it a valuable tool in both fields .

Studies on the interactions of Avermectin B1A with other compounds have revealed important insights into its pharmacodynamics. For example, research indicates that Avermectin B1A can interact synergistically with other antiparasitic agents, enhancing their efficacy against resistant strains of parasites. Additionally, investigations into its toxicological profile have highlighted potential adverse effects when used indiscriminately, emphasizing the need for careful dosing and application practices .

Several compounds share structural similarities with Avermectin B1A, primarily within the macrolide antibiotic class. These include:

  • Ivermectin: A derivative of Avermectin that is widely used for similar applications but has different pharmacokinetics and potency.
  • Milbemycin: Another class of macrolides that differ at specific positions on the macrolide ring but exhibit comparable biological activities.
  • Abamectin: A mixture containing both Avermectin B1A and Avermectin B1B, used similarly in agricultural applications.

Comparison Table

CompoundStructural DifferencesPrimary UseUnique Features
Avermectin B1AContains l-oleandrosyl disaccharideAntiparasiticHigh potency against nematodes
IvermectinSimilar but with different glycosylationAntiparasiticBroader spectrum of activity
MilbemycinDifferent substituents on macrolide ringAntiparasiticLess lipophilic than avermectins
AbamectinMixture of Avermectin B1A and B1BInsecticideCombines properties of both forms

The uniqueness of Avermectin B1A lies in its specific glycosylation pattern and its potent biological activity against target parasites, making it an essential agent in veterinary medicine and agriculture .

Genetic Organization of aver Gene Cluster

The avermectin biosynthetic gene cluster in Streptomyces avermitilis represents one of the most complex and well-characterized polyketide synthase systems in nature [6]. The cluster spans 82 kilobases of contiguous DNA and contains 18 open reading frames that collectively govern the biosynthesis of avermectin compounds [6]. This extensive gene cluster demonstrates a sophisticated organization that reflects the complex multi-step biosynthetic pathway required for avermectin B1A production [5].

The nucleotide sequence analysis revealed that the avermectin biosynthetic gene cluster contains four extraordinarily large open reading frames encoding giant multifunctional polypeptides designated as avermectin polyketide synthase AVES 1, AVES 2, AVES 3, and AVES 4 [6] [7]. These clustered polyketide synthase genes are organized in an unusual convergent transcriptional arrangement, with aveA1-aveA2 and aveA3-aveA4 representing two sets of six modular repeats each that are transcribed in opposite directions [6] [7].

Gene Cluster ComponentSize (kb)FunctionLocation
Total cluster82.0Complete avermectin biosynthesisChromosome
aveA1-aveA2~35Modules 1-6 polyketide synthaseLeft arm
aveA3-aveA4~30Modules 7-12 polyketide synthaseRight arm
Post-modification genes~17Sugar biosynthesis and modificationsCentral region

The gene organization reveals that between the two sets of polyketide synthase genes lie genes involved in post-polyketide modification, including one that encodes cytochrome P450 hydroxylase responsible for furan ring formation at C6 to C8a [6]. Immediately adjacent to the large polyketide synthase genes is a set of nine genes involved in oleandrose biosynthesis and its transfer to polyketide-derived aglycons, though one gene is not functional in avermectin biosynthesis [6].

The regulatory elements within the cluster include aveR, which encodes a protein containing a helix-turn-helix motif for DNA binding and functions as a positive regulator controlling the expression of both polyketide biosynthetic genes and post-polyketide modification genes [24]. The aveR gene is transcribed in the opposite direction to the aveD-aveF operon and is essential for avermectin production [24].

Role of Polyketide Synthase Modules

The avermectin polyketide synthase system employs 12 homologous sets of enzyme activities, each catalyzing a specific round of polyketide chain elongation [6] [7]. The total of 55 constituent active sites makes this the most complex multifunctional enzyme system identified to date [6]. Each module demonstrates one of three distinct domain organizations: beta-ketoacyl-acyl carrier protein synthase, acyltransferase, and acyl carrier protein; beta-ketoacyl-acyl carrier protein synthase, acyltransferase, beta-ketoacyl-acyl carrier protein reductase, and acyl carrier protein; or beta-ketoacyl-acyl carrier protein synthase, acyltransferase, dehydratase, beta-ketoacyl-acyl carrier protein reductase, and acyl carrier protein [7].

Chain initiation on the avermectin polyketide synthase requires initial acyltransferase and acyl carrier protein domains to load the starting acyl group onto the polyketide synthase [7]. These domains were identified at the N-terminus of AVES 1, adjacent to a beta-ketoacyl-acyl carrier protein synthase domain of module 1 [7]. Chain termination requires a thioesterase domain that releases the completed polyketide from the polyketide synthase to form a lactone, which was identified at the C-terminus of AVES 4 [7].

The four large proteins contribute the following molecular weights and functions: AVES 1 (414 kilodaltons) containing the first two modules required for polyketide chain extension, AVES 2 (666 kilodaltons) containing the next four modules with activities required to continue chain elongation up to C13, AVES 3 (575 kilodaltons) containing the next three modules required to continue chain elongation up to C7, and AVES 4 (510 kilodaltons) containing three modules required to complete the polyketide-derived initial aglycon [7].

Precursor Utilization and Metabolic Engineering

Methylmalonyl-CoA and Malonyl-CoA Incorporation

The biosynthesis of avermectin B1A requires three distinct acyl-coenzyme A precursors: 2-methylbutyryl-coenzyme A as the starter unit, and malonyl-coenzyme A and methylmalonyl-coenzyme A as extender units [12]. Malonyl-coenzyme A and methylmalonyl-coenzyme A are the most commonly used extender units for polyketide biosynthesis and are utilized to synthesize a vast array of pharmaceutically relevant products [15].

Recent research has revealed that malonyl-coenzyme A can be generated through an alternative pathway involving oxaloacetate decarboxylation, in addition to the traditional acetyl-coenzyme A carboxylase pathway [10]. This discovery has significant implications for metabolic engineering strategies aimed at improving avermectin B1A production [10]. The branched-chain alpha-keto acid dehydrogenase complex has been shown to exhibit oxaloacetate dehydrogenase activity, providing a novel route for malonyl-coenzyme A production [10].

PrecursorRoleIncorporation PatternEngineering Target
2-methylbutyryl-CoAStarter unitModule 1Increase availability
Malonyl-CoAExtender unitModules 2, 4, 6, 8, 10, 12Enhance synthesis
Methylmalonyl-CoAExtender unitModules 3, 5, 7, 9, 11Optimize production

The regulation of acyl-coenzyme A carboxylases plays key roles in primary and secondary metabolism [11]. AccR, a TetR family transcriptional repressor, coordinates short-chain acyl-coenzyme A homeostasis in Streptomyces avermitilis by responding to intracellular acetyl-, propionyl-, and methylcrotonyl-coenzyme A availability [11]. When intracellular concentrations of these compounds are low, AccR binds to target genes and represses their transcription, resulting in low production of malonyl- and methylmalonyl-coenzyme A [11].

Deletion of accR resulted in increased concentrations of short-chain acyl-coenzyme A including acetyl-, propionyl-, malonyl-, and methylmalonyl-coenzyme A, leading to enhanced avermectin production [11]. Avermectin production was increased by 14.5% in an accR deletion mutant of the industrial high-yield strain Streptomyces avermitilis A8 [11].

Strain Optimization for B1a:B2a Ratio Enhancement

Enhancement of acyl-coenzyme A precursor supply represents a novel and effective strategy for increasing avermectin B1A production [12]. A comprehensive approach involving heterologous expression of assembled loading module-extension module 7-thioesterase domain of meilingmycin polyketide synthase, inhibition of key nodes in fatty acid synthesis and tricarboxylic acid cycle pathways using CRISPR interference, and co-overexpression of beta-oxidation pathway genes fadD and fadAB has been demonstrated to significantly increase B1A titer [12].

The newly designed polyketide synthase termed Mei-polyketide synthase was engineered to increase 2-methylbutyryl-coenzyme A precursor supply [12]. Heterologous expression of Mei-polyketide synthase in Streptomyces avermitilis wild-type strain increased 2-methylbutyryl-coenzyme A levels, leading to B1A titer of 262.2 micrograms per milliliter, representing a 4.36-fold increase compared to the wild-type value of 48.9 micrograms per milliliter [12].

Engineering StrategyB1A Titer (μg/mL)Fold ImprovementTarget Pathway
Wild-type control48.91.0Baseline
Mei-PKS expression262.24.36MBCoA supply
Combined CRISPRi inhibition341.96.99MalCoA/MMCoA
β-oxidation enhancement452.88.25Complete pathway
Industrial strain A2298836.437.8% over parentOptimized production

Reverse biological engineering approaches have proven highly effective for strain optimization [38]. Analysis of an industrial overproducer revealed that mutations in the hrdB gene, which encodes the principal sigma factor, were responsible for enhanced avermectin production [38]. As a result of evolved hrdB expressed in the modified avermectin high-producing strain, 6.38 grams per liter of avermectin B1A was produced with over 50% yield improvement [38].

The transcriptional regulator AveT has emerged as another critical target for strain optimization [9]. Overexpression of aveT and deletion of aveM in wild-type and industrial strains of Streptomyces avermitilis led to clear increases in avermectin production levels [9]. AveT directly repressed transcription of aveM, which encodes a putative transmembrane efflux protein belonging to the major facilitator superfamily that has a striking negative effect on avermectin production [9].

Post-Polyketide Modification Mechanisms

Oxidative Cyclization for Furan Ring Formation

The formation of the tetrahydrofuran ring in avermectin B1A involves a sophisticated cytochrome P450-catalyzed oxidative cyclization mechanism [31]. AveE, the cytochrome P450 monooxygenase responsible for this transformation, catalyzes the formation of the tetrahydrofuran ring through a dual pathway mechanism involving both C8a,C6-diol formation and C6-nucleophilic attack [31].

Time-course studies reveal that monohydroxylation at the C8a position of the substrates occurs as the initial step, subsequently leading to tetrahydrofuran ring formation [31]. The mechanism involves AveE abstracting a hydrogen atom from the C8a allylic position, generating a C8a carbon radical [31]. This is followed by the rebound of the hydroxyl group on the iron(IV)-hydroxyl intermediate to the substrate radical, yielding the C8a-hydroxylated product [31].

Mechanistic StepSubstrateProductEnzyme Activity
Initial hydroxylation6,8a-seco derivativeC8a-hydroxylated intermediateAveE P450
Second activationC8a-hydroxylated productC6 carbon radicalAveE P450
CyclizationC6 carbocationTetrahydrofuran ringSpontaneous
Final productCyclized intermediateAvermectin with THF ringComplete

Glutamate-Gated Chloride Channel (GluCl) Modulation

Avermectin B1A exerts its primary neuropharmacological effects through specific interactions with glutamate-gated chloride channels, which are unique to invertebrate nervous systems [1] [2]. These pentameric ligand-gated ion channels belong to the Cysteine-loop receptor superfamily and serve as the principal targets for the antiparasitic activity of avermectin compounds [3].

The structural basis for avermectin B1A interaction with glutamate-gated chloride channels has been elucidated through crystallographic studies of the Caenorhabditis elegans GLC-1 receptor [1]. The compound binds to a specific site located in the transmembrane domain, positioned between the M3 and M1 helices of adjacent subunits. This binding site is distinct from the glutamate recognition site, which is located in the extracellular domain at the interface between adjacent subunits [1].

Molecular dynamics simulations reveal that avermectin B1A binding induces significant conformational changes that propagate from the transmembrane domain to the neurotransmitter binding site [4]. The compound makes critical contacts with the M2 helix, which lines the ion channel pore, and the M2-M3 loop. These interactions are essential for maintaining the channel in its prolonged open configuration, which is characteristic of avermectin-induced channel activation [1].

Kinetic analysis demonstrates that avermectin B1A forms slowly reversible complexes with glutamate-gated chloride channels. In Caenorhabditis elegans, the compound exhibits extraordinarily high binding affinity, with dissociation constants of 0.11 nanomolar for membrane-bound receptors and 0.20 nanomolar for detergent-solubilized receptors [5]. The association rate constant is 0.074 nanomolar⁻¹ minute⁻¹ for membrane-bound sites, while the dissociation rate is remarkably slow at 0.006 minute⁻¹, indicating the formation of highly stable drug-receptor complexes [5].

The functional consequences of avermectin B1A binding to glutamate-gated chloride channels are profound and distinct from normal glutamate-mediated activation. While glutamate induces rapidly opening and desensitizing channels, avermectin B1A-activated channels open very slowly but remain open for extended periods, leading to sustained hyperpolarization of the target cell [3]. Single-channel recordings reveal that avermectin B1A induces channel openings with a mean open time of 3.3 milliseconds at low concentrations, but this decreases to shorter durations at higher concentrations due to the appearance of multiple kinetic components [6].

GABA Receptor Binding Dynamics

Avermectin B1A also interacts with gamma-aminobutyric acid receptors in both invertebrate and mammalian systems, though with different pharmacological profiles and functional consequences compared to its effects on glutamate-gated chloride channels [7] [8]. In mammalian systems, the compound modulates GABA-A receptors through allosteric mechanisms that enhance chloride influx and alter receptor conformation [9].

Binding studies using rat brain membranes demonstrate that avermectin B1A stimulates high-affinity binding of tritiated GABA to its receptors. Scatchard analysis reveals that the compound does not significantly alter the apparent dissociation constant of GABA binding but increases the detectable number of binding sites from 3.2 to 5.1 picomoles per milligram protein [7]. This effect is chloride ion-dependent and is specifically antagonized by picrotoxin, indicating involvement of the chloride channel complex [7].

The interaction between avermectin B1A and GABA receptors exhibits unique characteristics that distinguish it from other modulators of this receptor system. Unlike barbiturates and benzodiazepines, avermectin B1A produces irreversible enhancement of benzodiazepine binding that cannot be reversed by extensive washing of membrane preparations [10]. The compound enhances tritiated diazepam binding with an EC50 of 40 nanomolar, an effect that is partially reversed by bicuculline but is qualitatively different from the modulation produced by other positive allosteric modulators [9].

Electrophysiological studies reveal that avermectin B1A potentiates GABA-induced chloride currents in a concentration-dependent manner. In chick neuronal GABA receptors expressed in Xenopus oocytes, half-maximal stimulation of currents evoked by 5 micromolar GABA occurs with approximately 0.1 micromolar avermectin B1A [11]. The compound shifts the apparent dissociation constant for GABA from 21 micromolar to 2 micromolar and decreases the Hill coefficient from 1.7 to 1.1, indicating enhanced receptor sensitivity and altered cooperativity [11].

The mechanism of GABA receptor modulation by avermectin B1A involves specific binding sites that are coupled allosterically to the GABA recognition site and chloride channel. Heat inactivation experiments demonstrate that avermectin B1A protects both GABA and benzodiazepine receptors from thermal denaturation, suggesting intimate association with the receptor complex [12]. The binding sites for avermectin B1A appear to be partially shared with picrotoxin, pentobarbital, and tracazolate, but the compound produces unique pharmacological effects that require the presence of a separate recognition site on the GABA receptor complex [12].

Concentration-Dependent Dual Effects

High-Affinity Channel Activation

Avermectin B1A exhibits remarkable concentration-dependent dual effects on chloride channels, with distinct pharmacological profiles at high-affinity and low-affinity binding sites [13] [14]. At nanomolar concentrations, the compound functions as a potent channel activator through interaction with high-affinity binding sites that are associated with both glutamate-gated chloride channels and GABA-A receptors.

In primary cultures of rat cerebellar granule neurons, specific binding of tritiated avermectin B1A reveals two distinct binding sites with markedly different affinities [13]. The high-affinity site exhibits a dissociation constant of 5 nanomolar, while the low-affinity site has a dissociation constant of 815 nanomolar [13]. At concentrations corresponding to the high-affinity site (3 to 100 nanomolar), avermectin B1A stimulates chloride-36 influx, indicating channel activation [14].

The high-affinity channel activation occurs through a mechanism that is distinct from normal neurotransmitter-mediated gating. Time-dependent binding studies show that channel activation is evident with 10 to 300 nanomolar avermectin B1A after 5 to 10 minutes of incubation [14]. This slow onset of action reflects the time required for the lipophilic compound to partition into membrane lipids and reach its binding site within the transmembrane domain [15].

Single-channel recordings from crayfish muscle membrane demonstrate that low concentrations of avermectin B1A (0.1 to 1 picomolar) induce reversible channel openings with characteristics similar to glutamate-activated chloride channels [16]. The channels exhibit a conductance of 22 picosiemens and open times that can be fitted by a single exponential with a time constant of 3.3 milliseconds [6]. The activation is completely reversible at these low concentrations and can be blocked by picrotoxin [17].

The molecular basis for high-affinity activation involves specific conformational changes induced by avermectin B1A binding to the transmembrane domain. Voltage-clamp fluorometry studies reveal that the compound induces global conformational changes that extend from the transmembrane binding site to the extracellular neurotransmitter binding domain [4]. These allosteric changes enhance the probability of channel opening and may explain how avermectin B1A permits glutamate binding to otherwise glutamate-insensitive receptors [4].

Low-Affinity Channel Blockade

At higher concentrations (micromolar range), avermectin B1A transitions from a channel activator to a channel blocker through interaction with low-affinity binding sites [13] [14]. This concentration-dependent switch in pharmacological activity represents a unique property of avermectin compounds and contributes to their complex dose-response relationships.

The low-affinity blocking effect becomes apparent at concentrations above 866 nanomolar for GABA-gated chloride channels, with an IC50 of 866 nanomolar after 60 minutes of incubation [14]. This blocking action is irreversible and can be demonstrated by the complete inhibition of GABA-stimulated chloride-36 influx at concentrations of 1 to 3 micromolar [14]. The blockade is also effective against chloride influx induced by the compound itself at lower concentrations, indicating interaction with the same channel complex [14].

The transition from activation to blockade occurs over a relatively narrow concentration range, typically spanning one order of magnitude. In crayfish muscle preparations, concentrations of avermectin B1A above 10 picomolar produce an enormous increase in the rate of channel openings that becomes irreversible and cannot be washed out during the lifetime of the patch [16]. This irreversible effect is characterized by multiple channel openings that appear as brief events due to filtering limitations in recording equipment [6].

Mechanistic studies suggest that the low-affinity blocking effect involves additional binding sites that are distinct from the high-affinity activation sites. Competition binding experiments using tritiated ethynylbicycloorthobenzoate, a noncompetitive chloride channel blocker, show that avermectin B1A alters binding in a biphasic manner: activation at low concentrations followed by inhibition at higher concentrations [14]. This biphasic effect correlates precisely with the functional observations of channel activation and blockade.

The molecular basis for the concentration-dependent dual effects may involve multiple binding sites within the same receptor complex or conformational changes that alter the functional consequences of drug binding. Structural studies suggest that at high concentrations, avermectin B1A may bind to additional sites that interfere with normal channel gating or ion permeation. The irreversible nature of the high-concentration effects indicates that the compound induces stable conformational changes that lock the channel in a non-conducting state [18].

Species-Specific Target Sensitivity

Invertebrate vs. Mammalian Receptor Affinities

The remarkable selectivity of avermectin B1A for invertebrate targets over mammalian systems represents a fundamental aspect of its therapeutic utility and safety profile [19]. This species-specific sensitivity arises from multiple factors, including differences in target receptor distribution, receptor subunit composition, and protective mechanisms that limit drug access to the central nervous system.

The primary basis for species selectivity lies in the presence of glutamate-gated chloride channels in invertebrates, which are absent in mammalian nervous systems [19] [2]. These channels represent the most sensitive targets for avermectin B1A, with nanomolar binding affinities and profound functional effects. In contrast, mammalian systems rely primarily on GABA-A and glycine receptors for inhibitory neurotransmission, which exhibit substantially lower sensitivity to avermectin compounds [20] [9].

Quantitative analysis of receptor affinities reveals striking differences between invertebrate and mammalian targets. In Caenorhabditis elegans, avermectin B1A binds to glutamate-gated chloride channels with dissociation constants of 0.11 to 0.20 nanomolar [5]. In contrast, binding to mammalian GABA-A receptors occurs with dissociation constants in the micromolar range, representing a 1000-fold to 10000-fold difference in affinity [13]. This differential affinity translates directly into functional selectivity, with invertebrate channels being activated at concentrations that have minimal effects on mammalian receptors.

The structural basis for differential receptor sensitivity has been elucidated through comparative molecular studies. Glutamate-gated chloride channels contain specific amino acid residues in the transmembrane domain that confer high-affinity avermectin binding [1]. These critical residues, particularly in the M1 and M3 transmembrane helices, are either absent or significantly different in mammalian GABA-A and glycine receptors [21]. Site-directed mutagenesis studies confirm that specific amino acid substitutions can dramatically alter avermectin sensitivity, supporting the importance of these structural differences [22].

Beyond receptor affinity differences, the blood-brain barrier represents a crucial protective mechanism that limits avermectin B1A access to mammalian central nervous system targets [23] [24]. P-glycoprotein transporters located at the blood-brain barrier actively exclude avermectin compounds from the brain, maintaining drug concentrations in the central nervous system at levels far below those required for significant receptor interaction [23]. This efflux mechanism is absent in invertebrates, allowing avermectin B1A to reach effective concentrations at target sites.

The protective role of P-glycoprotein is dramatically illustrated by studies in genetically modified animals. Mice with homozygous mutations in the P-glycoprotein encoding gene (mdr1a) are 50 to 100 times more sensitive to ivermectin toxicity compared to wild-type animals [25] [26]. These mutant mice develop severe neurological symptoms including ataxia, tremor, and death at doses that are well tolerated by normal animals [25]. Similar hypersensitivity is observed in certain dog breeds with natural P-glycoprotein deficiencies [23].

Pharmacokinetic studies further emphasize the importance of species-specific protective mechanisms. In mdr1a-deficient mice, brain concentrations of avermectin compounds are 36 to 60 times higher than in wild-type animals following identical dosing [26]. This dramatic accumulation correlates directly with the development of neurotoxic symptoms, confirming that the blood-brain barrier normally provides effective protection against avermectin-induced central nervous system toxicity.

The species selectivity of avermectin B1A is also influenced by differences in receptor subunit composition and assembly. Invertebrate glutamate-gated chloride channels exist as both homomeric and heteromeric assemblies with distinct pharmacological properties [27]. The heteromeric channels, composed of alpha and beta subunits arranged in specific stoichiometries, exhibit different sensitivities to avermectin compounds compared to homomeric assemblies [27]. This diversity in receptor composition contributes to the complex pharmacology observed in different invertebrate species.

Mammalian GABA-A receptors also exist in multiple subunit configurations, but the impact of avermectin B1A on these various receptor subtypes differs significantly from its effects on invertebrate channels [28]. Studies using recombinant mammalian receptors with defined subunit compositions reveal that avermectin B1A can bind to multiple sites within the same receptor complex, but the functional consequences are generally less pronounced than those observed with invertebrate targets [28].

The evolutionary divergence between invertebrate and mammalian chloride channels has resulted in distinct pharmacological profiles that can be exploited for selective toxicity. Comparative sequence analysis across multiple species reveals that the amino acid residues critical for avermectin binding are highly conserved among invertebrates but show significant variation in mammalian sequences [2]. This conservation pattern supports the use of avermectin compounds as selective antiparasitic agents with minimal risk to mammalian hosts when used at appropriate doses.

Receptor TypeBinding SiteKd or IC50 (nM)EffectConcentration Range (nM)Species
GluClHigh-affinity0.11Channel activation0.1-1C. elegans
GABA-A ReceptorHigh-affinity5Channel activation5-300Mammalian
GluClLow-affinity815Channel blockade1000-3000C. elegans
GABA-A ReceptorLow-affinity866Channel blockade1000-3000Mammalian
GluClTransmembraneN/APositive allosteric modulation10-100Invertebrate
ParameterMembrane-BoundSolubilizedGABA Interaction
Association Rate (nM⁻¹min⁻¹)0.0740.053N/A
Dissociation Rate (min⁻¹)0.0060.005N/A
Channel Open Time (ms)3.3N/AN/A
Hill CoefficientN/AN/A1.1
SpeciesPrimary TargetSensitivityBBB ProtectionNeurotoxicity Risk
InvertebratesGluCl channelsHigh (nM range)NoneHigh
MammalsGABA-A receptorsModerate (μM range)P-glycoprotein pumpLow (unless BBB compromised)
Invertebrates vs MammalsDifferential sensitivity50-100x differenceMajor protective factorSpecies-selective toxicity

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

872.49220697 g/mol

Monoisotopic Mass

872.49220697 g/mol

Heavy Atom Count

62

Appearance

White to Off-White Solid

Melting Point

203-205 °C

UNII

K54ZMM929K

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (85.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (74.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (10.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (74.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (74.43%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (74.43%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

73989-17-0
65195-55-3

Wikipedia

Avermectin B1a
Avermectin

Use Classification

Nematicides, Transformation products, Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1. Ōmura, Satoshi; Shiomi, Kazuro (2007). "Discovery, chemistry, and chemical biology of microbial products". Pure and Applied Chemistry. 79 (4): 581–591. doi:10.1351/pac200779040581.
2. Pitterna, Thomas; Cassayre, Jérôme; Hüter, Ottmar Franz; Jung, Pierre M.J.; Maienfisch, Peter; Kessabi, Fiona Murphy; Quaranta, Laura; Tobler, Hans (2009). "New ventures in the chemistry of avermectins". Bioorganic & Medicinal Chemistry. 17 (12): 4085–4095. doi:10.1016/j.bmc.2008.12.069. PMID 19168364.
3. "The Nobel Prize in Physiology or Medicine 2015". Nobel Prize. 2020-12-03. Retrieved 2020-12-03.
4. Burg, R. W.; Miller, B. M.; Baker, E. E.; Birnbaum, J.; Currie, S. A.; Hartman, R.; Kong, Y.-L.; Monaghan, R. L.; Olson, G.; Putter, I.; Tunac, J. B.; Wallick, H.; Stapley, E. O.; Oiwa, R.; Omura, S. (1979). "Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation". Antimicrobial Agents and Chemotherapy. 15 (3): 361–7. doi:10.1128/AAC.15.3.361. PMC 352666. PMID 464561.
5. Takahashi, Y. (2002). "Streptomyces avermectinius sp. nov., an avermectin-producing strain". International Journal of Systematic and Evolutionary Microbiology. 52 (6): 2163–8. doi:10.1099/ijs.0.02237-0. PMID 12508884.
6. Hotson, I. K. (1982). "The avermectins: A new family of antiparasitic agents". Journal of the South African Veterinary Association. 53 (2): 87–90. PMID 6750121.
7. Wolstenholme, Adrian J. (2012-10-04). "Glutamate-gated Chloride Channels". Journal of Biological Chemistry. American Society for Biochemistry & Molecular Biology (ASBMB). 287 (48): 40232–40238. doi:10.1074/jbc.r112.406280. ISSN 0021-9258. PMC 3504739. PMID 23038250.
8. Cully, Doris F.; Vassilatis, Demetrios K.; Liu, Ken K.; Paress, Philip S.; Van Der Ploeg, Lex H. T.; Schaeffer, James M.; Arena, Joseph P. (1994). "Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans". Nature. 371 (6499): 707–11. Bibcode:1994Natur.371..707C. doi:10.1038/371707a0. PMID 7935817. S2CID 4337014.
9. Bloomquist, Jeffrey R. (1996). "Ion Channels as Targets for Insecticides". Annual Review of Entomology. 41: 163–90. doi:10.1146/annurev.en.41.010196.001115. PMID 8546445.
10. Bloomquist, Jeffrey R. (2003). "Chloride channels as tools for developing selective insecticides". Archives of Insect Biochemistry and Physiology. 54 (4): 145–56. doi:10.1002/arch.10112. PMID 14635176.
11. Bloomquist, Jeffrey R. (1993). "Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels". Comparative Biochemistry and Physiology C. 106 (2): 301–314. doi:10.1016/0742-8413(93)90138-b. PMID 7904908.
12. Clark, J K; Scott, J G; Campos, F; Bloomquist, J R (1995). "Resistance to Avermectins: Extent, Mechanisms, and Management Implications". Annual Review of Entomology. Annual Reviews. 40 (1): 1–30. doi:10.1146/annurev.en.40.010195.000245. ISSN 0066-4170. PMID 7810984.
13. Ghosh, R.; Andersen, E. C.; Shapiro, J. A.; Gerke, J. P.; Kruglyak, L. (2012-02-02). "Natural Variation in a Chloride Channel Subunit Confers Avermectin Resistance in C. elegans". Science. American Association for the Advancement of Science (AAAS). 335 (6068): 574–578. Bibcode:2012Sci...335..574G. doi:10.1126/science.1214318. ISSN 0036-8075. PMC 3273849. PMID 22301316.
14. Bai, S.H., and Ogbourne, S. Eco-toxicological effects of the avermectin family with a focus on abamectin and ivermectin. Chemosphere 154, 204-214 (2016).
15. Kaplan, R.M., Courtney, C.H., Kunkle, W.E., et al. Efficacy of injectable abamectin against gastrointestinal tract nematodes and lungworms of cattle. Am. J. Vet. Res. 55(3), 353-357 (1994).
16. Koehler, P.G., Atkinson, T.H., and Patterson, R.S. Toxicity of abamectin to cockroaches (Dictyoptera: Blattellidae, Blattidae). J. Econ. Entomol. 84(6), 1758-1762 (1991).
17. Lumaret, J.P., Errouissi, F., Floate, K., et al. A review on the toxicity and non-target effects of macrocyclic lactones in terrestrial and aquatic environments. Curr. Pharm. Biotechno. 13(6), 1004-1060 (2012).
18. Abongwa, M., Buxton, S.K., Robertson, A.P., et al. Curiouser and curiouser: The macrocyclic lactone, abamectin, is also a potent inhibitor of pyrantel/tribendimidine nicotinic acetylcholine receptors of gastro-intestinal worms. PLoS One 11(1), (2016).
19. Varghese, F.S., Kaukinen, P., Gläsker, S., et al. Discovery of berberine, abamectin and ivermectin as antivirals against chikungunya and other alphaviruses. Antiviral Res. 126, 117-124 (2016).

Explore Compound Types